molecular formula C24H19Cl2N3OS3 B2740917 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1331111-06-8

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2740917
CAS RN: 1331111-06-8
M. Wt: 532.52
InChI Key: WKILURLKWHIJBQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H19Cl2N3OS3 and its molecular weight is 532.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic Synthesis Methodologies : A study by Mohareb et al. focuses on synthesizing heterocyclic compounds using thiophenylhydrazonoacetates, showcasing methods that could potentially apply to the synthesis of compounds like the one . These methodologies enable the creation of various derivatives with potential pharmacological applications, highlighting the compound's relevance in medicinal chemistry research (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antipsychotic Potential : Research by Talupur, Satheesh, & Chandrasekhar (2021) on related thiophene carboxamide compounds demonstrates significant antimicrobial properties, suggesting that the compound could be explored for similar applications. Additionally, compounds with structural similarities have been evaluated for their potential as antipsychotic agents, indicating a possible research avenue for exploring the neuroactive properties of such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Cancer Research and VEGF Inhibition : Another significant area of research involves the inhibition of vascular endothelial growth factor (VEGF), with compounds containing benzothiophene and thiophene moieties showing promise as selective VEGF receptor-2 inhibitors. This suggests potential cancer therapeutic research applications for compounds with similar structural features (Borzilleri, Bhide, Barrish, D’Arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3OS3.ClH/c1-28-11-10-13-18(12-28)32-24(19(13)23-26-15-7-3-5-9-17(15)31-23)27-22(29)21-20(25)14-6-2-4-8-16(14)30-21;/h2-9H,10-12H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILURLKWHIJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C6=CC=CC=C6S5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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